molecular formula C6H7BrN2 B1265515 (4-Bromophenyl)hydrazine CAS No. 589-21-9

(4-Bromophenyl)hydrazine

Cat. No. B1265515
CAS RN: 589-21-9
M. Wt: 187.04 g/mol
InChI Key: NRESDXFFSNBDGP-UHFFFAOYSA-N
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Description

4-Bromophenylhydrazine is a chemical compound used as a reagent in the preparation of acylsulfonamides, acylsulfamides, and 9-bromo-2-ethenyl-7,12-dihydroindolo . It is a white to light yellow crystal powder .


Synthesis Analysis

4-Bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylhydrazine is C6H7BrN2 . The molecular weight is 187.037 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides .


Physical And Chemical Properties Analysis

4-Bromophenylhydrazine has a density of 1.7±0.1 g/cm3, a boiling point of 285.6±23.0 °C at 760 mmHg, and a flash point of 126.5±22.6 °C . It also has a molar refractivity of 42.5±0.3 cm3 .

Scientific Research Applications

Synthesis of Acylsulfonamides

(4-Bromophenyl)hydrazine: is utilized in the synthesis of acylsulfonamides, which are important intermediates in pharmaceutical research. Acylsulfonamides serve as key components in the development of novel therapeutic agents due to their potential biological activities .

Preparation of Acylsulfamides

Similarly, this compound is instrumental in preparing acylsulfamides. These compounds have garnered attention for their use in medicinal chemistry, particularly for their role in creating new molecules with potential antiviral and anticancer properties .

Creation of Heterocyclic Compounds

Researchers employ (4-Bromophenyl)hydrazine to synthesize heterocyclic compounds like 9-bromo-2-ethenyl-7,12-dihydroindolo3,2-dbenzazepin-6(5H)-one. Such compounds are studied for their diverse pharmacological activities, including their use as antidepressants and antipsychotics .

Organic Building Blocks

This chemical serves as an organic building block, providing a versatile starting point for the construction of complex molecular structures used in various chemical syntheses .

Chemical Research and Development

In chemical R&D, (4-Bromophenyl)hydrazine is a reagent of choice for developing new synthetic routes and methodologies, which can lead to the discovery of innovative compounds with unique properties .

Material Science Applications

The compound’s reactivity makes it suitable for material science applications, where it can be used to modify the surface properties of materials or create new polymeric structures with specific functionalities .

Analytical Chemistry

In analytical chemistry, (4-Bromophenyl)hydrazine can be used as a derivatization agent to enhance the detection of certain compounds in complex mixtures through techniques like chromatography .

Educational Purposes

Lastly, it finds use in academic settings, where it is employed in teaching laboratories to demonstrate chemical reactions and synthesis techniques to students, fostering a practical understanding of organic chemistry .

Safety and Hazards

Exposure to 4-Bromophenylhydrazine may cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRESDXFFSNBDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207631
Record name p-Bromophenylhydrazine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)hydrazine

CAS RN

589-21-9
Record name (4-Bromophenyl)hydrazine
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Record name p-Bromophenylhydrazine
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Record name (4-Bromophenyl)hydrazine
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Record name p-Bromophenylhydrazine
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Record name 4-bromophenylhydrazine
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Record name 4-BROMOPHENYLHYDRAZINE
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Synthesis routes and methods

Procedure details

To a 1 L flask were added finely powdered p-bromoaniline (69 g, 0.4 mol), water (200 mL) and conc. HCl (100 mL, 1.2 mol). The mixture was cooled in an ice bath to less than 5° C. A solution of sodium nitrite (30 g, 0.43 mol) in water (90 mL) was added dropwise to the aniline suspension over approx. 1 h, while maintaining the temperature at less than 5° C. The mixture was stirred for a further 30 min and then was gravity filtered through a No. 1 paper into a chilled flask. The solution was added in small portions to a solution of 92% ammonium sulfite (118 g, 0.8 mol) in water (250 mL), which had been chilled to 0° C., at a rate such that the temperature remained at less than 5° C. (approx. 1 h). During the addition a yellow solid formed in the mixture. After the addition was completed, stirring was continued for 1 h at 0° C. and the mixture was then allowed to warm to rt. The solid was filtered off and the filtrate was treated with conc. HCl (120 mL). The solution was heated to reflux during which time a solid formed and then mostly dissolved. The hot solution was filtered and then allowed to cool to rt before chilling in a refrigerator overnight. The crystals were filtered off and were washed with 1 M HCl (60 mL). The solid was added to a mixture of DCM (1 L) and 1N sodium hydroxide (600 mL) and the suspension was shaken until the solid dissolved. The layers were separated and the aqueous phase was washed again with DCM (2×400 mL). The combined organic solutions were dried (MgSO4), filtered and the solvent was evaporated in vacuo to afford p-bromophenylhydrazine (50.3 g, 67%).
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of (4-Bromophenyl)hydrazine in current research?

A1: (4-Bromophenyl)hydrazine is widely utilized as a reagent in synthesizing various organic compounds. In particular, it serves as a crucial starting material in the Fischer indole synthesis, a prominent method for creating indole derivatives. [, , , ]

Q2: Can you provide an example of (4-Bromophenyl)hydrazine's role in the synthesis of a specific compound?

A2: Certainly. Researchers employed (4-Bromophenyl)hydrazine in synthesizing [1,5′-3H2]naltrindole, a δ‐receptor‐selective opioid antagonist. [] They utilized a Fischer indole synthesis starting with (4-Bromophenyl)hydrazine and 1-bromonaltrexone to create a brominated precursor, which was then further modified to achieve the desired labeled compound.

Q3: How does the bromine substituent on the phenyl ring influence the reactivity of (4-Bromophenyl)hydrazine?

A3: While the provided research papers don't delve into the specific reactivity changes caused by the bromine substituent, it's important to note that halogens like bromine can impact the electronic properties of aromatic rings. This, in turn, can influence the reactivity of the attached functional group (in this case, the hydrazine moiety). Further investigation beyond the scope of these papers would be needed to elaborate on the specific effects on (4-Bromophenyl)hydrazine.

Q4: What characterization techniques are typically used to confirm the synthesis of compounds derived from (4-Bromophenyl)hydrazine?

A4: Researchers commonly employ a combination of techniques to confirm the identity and purity of synthesized compounds. The provided research papers showcase the use of:

  • Spectroscopy: UV, IR, 1H NMR, and 13C NMR spectroscopy are frequently used to analyze the structure and bonding of the synthesized molecules. [, , ]
  • Elemental analysis: This technique verifies the elemental composition of the synthesized compounds, ensuring they match the expected formula. [, ]

Q5: Are there any documented studies on the antimicrobial activity of compounds synthesized using (4-Bromophenyl)hydrazine?

A5: Yes, there is at least one study that investigated the antimicrobial activity of a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds. Researchers used the Bayer-Kirby method to assess their effectiveness against various microorganisms. []

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